molecular formula C12H24N2O3 B14049530 L-Isoleucyl-L-valine Methyl Ester

L-Isoleucyl-L-valine Methyl Ester

Cat. No.: B14049530
M. Wt: 244.33 g/mol
InChI Key: FLJWXGYLAKEICP-GUBZILKMSA-N
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Description

L-Isoleucyl-L-valine methyl ester is a dipeptide composed of the amino acids isoleucine and valine, with a methyl ester functional group. This compound is often studied for its potential physiological and cell-signaling effects, as well as its role as an intermediate in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Isoleucyl-L-valine methyl ester typically involves the esterification of L-isoleucine and L-valine. One common method involves the use of thionyl chloride and methanol under controlled temperature conditions. The reaction is carried out by adding absolute methanol to a reactor, cooling the mixture, and then adding thionyl chloride. After the initial reaction, L-valine is added, and the mixture is heated and refluxed. The final product is obtained through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and distillation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valine methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Isoleucyl-L-valine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-valine methyl ester is unique due to its specific combination of isoleucine and valine, which imparts distinct biochemical properties. This combination allows it to participate in unique interactions and pathways that are not possible with other similar compounds .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C12H24N2O3/c1-6-8(4)9(13)11(15)14-10(7(2)3)12(16)17-5/h7-10H,6,13H2,1-5H3,(H,14,15)/t8-,9-,10-/m0/s1

InChI Key

FLJWXGYLAKEICP-GUBZILKMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)N

Origin of Product

United States

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